Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate
CAS No.: 5589-84-4
Cat. No.: VC18432114
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate - 5589-84-4](/images/structure/VC18432114.png)
Specification
CAS No. | 5589-84-4 |
---|---|
Molecular Formula | C13H16N2O4S |
Molecular Weight | 296.34 g/mol |
IUPAC Name | ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate |
Standard InChI | InChI=1S/C13H16N2O4S/c1-2-19-12(17)9-14-11(16)8-15-13(18)20-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)(H,15,18) |
Standard InChI Key | IQQDZXKSZCRZPP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CNC(=O)CNC(=O)SC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate belongs to the ester class, featuring an ethyl group bonded to a carboxylate moiety. Its structure integrates a phenylsulfanyl substituent, which introduces sulfur-based reactivity, and two amide linkages that enhance hydrogen-bonding potential. Comparative analysis with structurally similar compounds, such as ethyl 2-(phenylamino)acetate (CAS 2216-92-4), reveals shared ester and aryl functional groups but distinct substitutions at the amide positions .
Table 1: Comparative Properties of Related Esters
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate | Not disclosed | Likely C₁₃H₁₅N₃O₃S | ~300 (estimated) | Ester, amide, phenylsulfanyl |
Ethyl 2-(phenylamino)acetate | 2216-92-4 | C₁₀H₁₃NO₂ | 179.22 | Ester, secondary amine |
Ethyl 2-[(2-phenylacetyl)amino]acetate | 4838-35-1 | C₁₂H₁₅NO₃ | 221.25 | Ester, amide, phenylacetyl |
The phenylsulfanyl group in the target compound likely confers unique electronic and steric properties, influencing solubility and interaction with biological targets. Computational modeling of analogous molecules, such as ethyl N-(phenylacetyl)glycinate (PubChem CID 239006), suggests moderate hydrophobicity due to the aromatic ring, with logP values approximating 2.5–3.0 .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via stepwise acylation and esterification reactions. A common route involves:
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Acylation of glycine ethyl ester: Reacting glycine ethyl ester with phenylsulfanyl carbonyl chloride to form the intermediate phenylsulfanylcarbonylamino acetyl chloride.
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Amide bond formation: Coupling the intermediate with a second equivalent of glycine ethyl ester under Schotten-Baumann conditions, yielding the target diester.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with anhydrous dichloromethane and triethylamine as base yielding optimal results in related syntheses . Industrial-scale production remains proprietary, though suppliers like Evitachem list the compound in their catalogs, indicating commercial availability for research applications.
Reactivity and Functionalization
Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis in acidic or basic media to produce carboxylic acid derivatives, a reaction leveraged in prodrug design. Alkaline hydrolysis with NaOH/EtOH at 60°C cleaves the ester, while transesterification with methanol catalyzed by H₂SO₄ yields methyl analogs .
Sulfur-Specific Reactions
The phenylsulfanyl moiety participates in nucleophilic substitutions. For example, oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfoxide, altering electronic properties and biological activity. Such modifications are pivotal in medicinal chemistry for tuning drug metabolism and receptor binding.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for antimicrobial and anticancer agents. Its amide linkages mimic peptide bonds, enabling integration into protease inhibitors, while the sulfur atom enhances membrane permeability. Preliminary studies on analogs, such as ethyl 2-[(2-phenylacetyl)amino]acetate, demonstrate moderate inhibition of bacterial enoyl-ACP reductase (FabI), a target for antibiotic development .
Material Science
In polymer chemistry, the diester structure acts as a crosslinking agent. Thermosetting resins incorporating similar esters exhibit improved thermal stability, with degradation temperatures exceeding 250°C .
Future Perspectives
Further research should prioritize:
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Elucidating the molecular formula and crystal structure via X-ray diffraction.
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Expanding pharmacological profiling to assess efficacy against multidrug-resistant pathogens.
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Developing greener synthetic routes using biocatalysts to reduce reliance on hazardous solvents.
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